Androstane-3,17-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Androstanediol can be synthesized from dehydroepiandrosterone (DHEA) through a series of reduction reactions. The reduction of the 17-keto group of DHEA by 17-hydroxysteroid dehydrogenases results in the formation of androstenediol, which is then converted to androstanediol by the reduction of the 3-beta hydroxyl group to a 3-keto group by 3-hydroxysteroid dehydrogenases .
Industrial Production Methods
Industrial production of androstanediol involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Immunoaffinity chromatography (IAC) is also employed to reduce the batch analysis time by omitting the time-consuming HPLC purification steps .
Chemical Reactions Analysis
Types of Reactions
Androstanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Androstanediol can be oxidized to form androstenedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of androstanediol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving androstanediol typically occur at the hydroxyl groups, where they can be replaced by other functional groups using reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Androstenedione
Reduction: Androsterone
Substitution: Various esters and ethers of androstanediol
Scientific Research Applications
Androstanediol has several scientific research applications, including its use in chemistry, biology, medicine, and industry:
Mechanism of Action
Androstanediol exerts its effects by binding to androgen and estrogen receptors. It is converted to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase 6 in benign prostate and prostate cancer cells . DHT then binds to the androgen receptor, initiating androgen-dependent gene activation, which is essential for normal male sex development and contributes to prostate cancer development and progression .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to both testosterone and estrone, androstenedione is structurally similar to androstanediol but has different biological activities.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol, DHEA is involved in the biosynthesis of testosterone and other steroid hormones.
Testosterone: The primary male sex hormone, testosterone is synthesized from androstanediol and has more potent androgenic effects.
Uniqueness
Androstanediol is unique in its dual androgenic and estrogenic activities, making it a versatile compound in both biological and chemical research. Its ability to stimulate the immune system and its potential use in hormone replacement therapy further highlight its distinct properties .
Properties
CAS No. |
25126-76-5 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1 |
InChI Key |
CBMYJHIOYJEBSB-CAHXEBCQSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
physical_description |
Solid |
Synonyms |
5 alpha Androstane 3 alpha,17 beta diol 5 alpha Androstane 3 beta,17 alpha diol 5 alpha Androstane 3 beta,17 beta diol 5 alpha Androstane 3alpha,17 beta diol 5 alpha-Androstane-3 alpha,17 beta-diol 5 alpha-Androstane-3 beta,17 alpha-diol 5 alpha-Androstane-3 beta,17 beta-diol 5 alpha-Androstane-3alpha,17 beta-diol 5 Androstane 3,17 diol 5 beta Androstane 3 alpha,17 beta diol 5 beta-Androstane-3 alpha,17 beta-diol 5-Androstane-3,17-diol 5alpha Androstane 3beta,17alpha diol 5alpha-Androstane-3beta,17alpha-diol Androstane 3,17 diol Androstane-3,17-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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